N-[[4-(fluoromethyl)oxan-4-yl]methyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide
Description
N-[[4-(fluoromethyl)oxan-4-yl]methyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide is a sophisticated organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound, characterized by a complex structure, exhibits unique properties that make it valuable for research and industrial purposes.
Properties
IUPAC Name |
N-[[4-(fluoromethyl)oxan-4-yl]methyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O2/c1-15-2-4-16(5-3-15)10-17-11-22(12-17)18(23)21-14-19(13-20)6-8-24-9-7-19/h2-5,17H,6-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPVXYNSZOMDGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CN(C2)C(=O)NCC3(CCOCC3)CF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(fluoromethyl)oxan-4-yl]methyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide typically involves multi-step organic reactions. One common route begins with the fluoromethylation of oxan-4-yl derivatives, followed by a coupling reaction with 3-[(4-methylphenyl)methyl]azetidine-1-carboxamide under controlled conditions. Key reagents include fluoromethyl halides, base catalysts, and solvents such as tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure high yield and purity. The process involves precise temperature control, automated reagent addition, and advanced purification techniques such as column chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions It Undergoes
N-[[4-(fluoromethyl)oxan-4-yl]methyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: : With oxidizing agents like potassium permanganate, yielding carbonyl derivatives.
Reduction: : Using reducing agents such as lithium aluminum hydride to produce alcohols.
Substitution: : Halogenation and alkylation reactions with appropriate halogen and alkyl donors.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Halogen donors (e.g., N-bromosuccinimide) and alkyl donors (e.g., alkyl halides) under catalytic conditions.
Major Products Formed
Oxidation: : Carbonyl compounds.
Reduction: : Alcohol derivatives.
Substitution: : Halogenated and alkylated products.
Scientific Research Applications
Chemistry
N-[[4-(fluoromethyl)oxan-4-yl]methyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide is utilized as a reagent in organic synthesis for the creation of complex molecules and as an intermediate in pharmaceutical production.
Biology
In biological research, this compound serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Medicine
Potential therapeutic applications include its use in the development of new drugs targeting specific pathways involved in diseases such as cancer and neurological disorders.
Industry
Industrial applications involve its use in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
Molecular Targets and Pathways
N-[[4-(fluoromethyl)oxan-4-yl]methyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide exerts its effects through specific molecular interactions with enzymes and receptors. Its mechanism involves binding to active sites, altering enzyme activity, and modulating signaling pathways. This interaction can lead to changes in cellular processes, including metabolism and gene expression.
Comparison with Similar Compounds
Similar Compounds
N-[[4-(fluoromethyl)oxan-4-yl]methyl]-3-[(phenyl)methyl]azetidine-1-carboxamide
N-[[4-(fluoromethyl)oxan-4-yl]methyl]-3-[(4-chlorophenyl)methyl]azetidine-1-carboxamide
Unique Features
Compared to its analogs, N-[[4-(fluoromethyl)oxan-4-yl]methyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide stands out due to its specific fluoromethyl substitution, which enhances its reactivity and binding affinity in biochemical assays. This unique feature contributes to its potency and specificity in various applications.
This compound’s multi-faceted utility across different fields of research and industry makes it a subject of continued interest and study. Is there a specific aspect of this compound you’re more curious about?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
